molecular formula C12H13N3O3 B12113793 5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12113793
M. Wt: 247.25 g/mol
InChI Key: HHZARCRCTPMCHA-UHFFFAOYSA-N
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Description

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include solvents like toluene or acetonitrile and temperatures ranging from room temperature to 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(methoxymethyl)-1-(3-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-8-4-3-5-9(6-8)15-10(7-18-2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

HHZARCRCTPMCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)COC

Origin of Product

United States

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